molecular formula C25H21ClN4O2 B11049612 9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one

9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one

Cat. No.: B11049612
M. Wt: 444.9 g/mol
InChI Key: BKNIAFXHJQSKQF-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a pyrimido[4,5-c]isoquinolinone core substituted with a 3-chlorophenyl group, a hydroxy group at position 1, and a 2-phenylethylamino moiety at position 2.

Properties

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

9-(3-chlorophenyl)-3-(2-phenylethylamino)-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione

InChI

InChI=1S/C25H21ClN4O2/c26-18-8-4-7-16(11-18)17-12-19-20(21(31)13-17)14-28-23-22(19)24(32)30-25(29-23)27-10-9-15-5-2-1-3-6-15/h1-8,11,14,17H,9-10,12-13H2,(H2,27,28,29,30,32)

InChI Key

BKNIAFXHJQSKQF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C3C(=C21)C(=O)NC(=N3)NCCC4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one typically involves multiple steps, starting with the preparation of the dihydropyrimidoisoquinolinone core. This core can be synthesized through a series of condensation reactions involving appropriate precursors such as chlorophenyl derivatives, hydroxy compounds, and amino compounds. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. Additionally, purification methods such as crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Chlorophenyl)-6,7,8,9-Tetrahydropyrimido[4,5-b]Quinolin-4(3H,5H,10H)-one

  • Molecular Formula : C₁₇H₁₆ClN₃O
  • Molecular Weight : 313.787 g/mol
  • Key Features: Contains a pyrimidoquinolinone core with a 4-chlorophenyl substituent. Saturated ring system (6,7,8,9-tetrahydro), reducing planarity compared to the target compound. Synthetic Yield: 67.0% via optimized routes reported in LookChem literature .
Parameter Target Compound 5-(4-Chlorophenyl) Analog
Core Structure Pyrimido[4,5-c]isoquinolinone Pyrimido[4,5-b]quinolinone
Chlorophenyl Position 3-position 4-position
Substituents 1-hydroxy, 3-(2-phenylethylamino) No additional polar groups
Molecular Complexity Higher (additional substituents) Lower (simpler substitution pattern)
Synthetic Accessibility Likely challenging (no reported yields) Moderate (67% yield reported)

Functional Implications: The 2-phenylethylamino group in the target compound may enhance binding to amine receptors (e.g., GPCRs) compared to the unsubstituted analog.

10-Methyl-9,10-Dihydroacridin-9-one

  • Molecular Formula: C₁₄H₁₁NO
  • Molecular Weight : 209.25 g/mol
  • Key Features: Acridinone core with a methyl group at position 10. Simpler aromatic system lacking fused pyrimidine rings.
Parameter Target Compound 10-Methyl-9,10-Dihydroacridin-9-one
Core Structure Pyrimidoisoquinolinone Acridinone
Aromaticity Partially saturated Fully conjugated aromatic system
Pharmacological Relevance Potential kinase or protease inhibition Known for fluorescence properties

In contrast, the acridinone system is more rigid and planar, favoring intercalation with DNA or RNA .

Research Findings and Limitations

  • Its complex substitution pattern likely requires multi-step functionalization, increasing synthetic difficulty.
  • Biological Data Gap: No experimental data (e.g., IC₅₀, binding affinity) are available for the target compound. By comparison, acridinone derivatives are well-studied for their photophysical properties, while pyrimidoquinolinones are explored as kinase inhibitors .

Biological Activity

The compound 9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one is a synthetic derivative with potential biological significance. Its structure suggests possible interactions with various biological targets, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C25H21ClN4O2
  • Molecular Weight : 444.9 g/mol
  • CAS Number : 1144457-22-6

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Antiproliferative Activity : Initial studies have shown that derivatives of isoquinoline compounds can possess significant antiproliferative effects against various cancer cell lines. For instance, structural optimization led to compounds that demonstrated inhibitory activities against specific cancer cell lines with low IC50 values, indicating high potency .
  • Serotonergic Activity : The compound's structural similarity to known serotonergic agents suggests potential interactions with serotonin receptors (5-HT1A and 5-HT7). Such interactions may lead to antidepressant-like effects, as seen in related studies where dual receptor antagonists exhibited significant antidepressant properties in animal models .
  • Cytotoxicity and Apoptosis Induction : Preliminary findings suggest that this compound could induce apoptosis in cancer cells by triggering cell cycle arrest and activating apoptotic pathways. This has been observed in studies where similar compounds led to G1 phase arrest and increased apoptotic markers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
Serotonergic ActivityPotential antidepressant effects
CytotoxicityInduction of apoptosis

Case Studies

  • Anticancer Studies : A study focusing on isoquinoline derivatives found that modifications at the 4-position could enhance antiproliferative activity against specific cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting its potential as an effective anticancer agent .
  • Antidepressant-Like Effects : In a series of behavioral tests (e.g., forced swim test), compounds similar to the target compound showed significant reductions in despair-like behavior in rodents, indicating possible antidepressant properties through 5-HT receptor modulation .
  • Pharmacokinetics and Safety Profile : In silico studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound, suggesting low hepatotoxicity and minimal interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

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